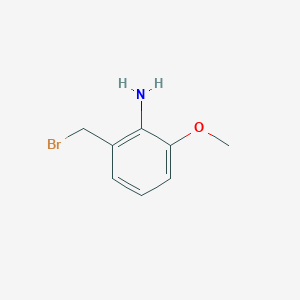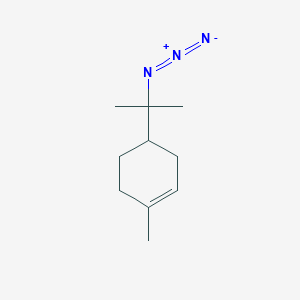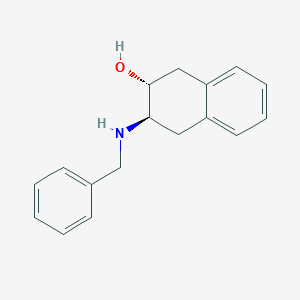
2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butanone backbone with bis(2-chloroethylamino) groups and a hydrobromide salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide typically involves the reaction of 2-butanone with bis(2-chloroethyl)amine in the presence of a hydrobromic acid catalyst. The reaction conditions often include controlled temperatures and specific solvent systems to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to obtain the final product in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bis(2-chloroethylamino) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of butanone, such as alcohols, amines, and substituted ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide involves its interaction with specific molecular targets. The bis(2-chloroethylamino) groups can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]-2-butanone
- 2-Butanone, 4-(bis(2-chloroethyl)amino)-
Uniqueness
2-Butanone, 4-(bis(2-chloroethylamino)-, hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical.
Eigenschaften
CAS-Nummer |
64037-45-2 |
|---|---|
Molekularformel |
C8H16BrCl2NO |
Molekulargewicht |
293.03 g/mol |
IUPAC-Name |
bis(2-chloroethyl)-(3-oxobutyl)azanium;bromide |
InChI |
InChI=1S/C8H15Cl2NO.BrH/c1-8(12)2-5-11(6-3-9)7-4-10;/h2-7H2,1H3;1H |
InChI-Schlüssel |
NDRYRJHZJURPEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC[NH+](CCCl)CCCl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)






![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)




